molecular formula C13H8F3NS B042385 2-(Trifluoromethyl)phenothiazine CAS No. 92-30-8

2-(Trifluoromethyl)phenothiazine

Cat. No. B042385
CAS RN: 92-30-8
M. Wt: 267.27 g/mol
InChI Key: RKGYJVASTMCSHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenothiazine derivatives, including 2-(Trifluoromethyl)phenothiazine, involves complex chemical processes. For example, novel phenothiazine-containing cruciforms were prepared using a NaH-promoted Horner reaction, which demonstrates the diverse synthetic routes available for phenothiazine derivatives (Hauck et al., 2007). Additionally, improvements in the synthesis of phenothiazine compounds have been reported, highlighting the ongoing development in the synthesis methods for better yields and purifications (Ergun et al., 2020).

Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)phenothiazine has been elucidated through techniques such as single-crystal X-ray diffraction. The compound crystallizes in a specific space group, and detailed measurements of bond angles and dihedral angles have been reported, providing insights into its structural characteristics (Phelps & Cordes, 1976).

Chemical Reactions and Properties

Phenothiazine derivatives undergo various chemical reactions that are influenced by the trifluoromethyl group. These reactions include photochemical processes, electron transfer reactions, and interactions with metal ions, which can significantly alter their photophysical properties (Pohlers et al., 1997).

Scientific Research Applications

  • Neurodegenerative Disease Research : 2-(Trifluoromethyl)phenothiazine is studied for its potential role in neurodegenerative diseases. This is attributed to its unique redox chemistry which is relevant in the context of these diseases (Ohlow & Moosmann, 2011).

  • Neuropharmacological Applications : It is used in studying calcium-dependent phosphorylation of proteins in the rat cerebral cortex. This is particularly significant in understanding the action of phenothiazine antipsychotic drugs (Wrenn et al., 1981).

  • Diverse Biological Activities : The compound exhibits a range of biological activities, including antitumor, antiproliferative, antimutagenic, antiplasmid, antibacterial activities, and reversal of multidrug resistance. This wide range of activities makes it a potential candidate for various therapeutic applications (Motohashi et al., 2006).

  • Therapeutic Applications in Psychiatry : Specific derivatives like Trifluoperazine, a phenothiazine derivative, show promise in treating anergic, withdrawn schizophrenic patients refractory to previous treatments (Ohno, 1964).

  • Oncology Research : Trifluoperazine enhances the cytotoxicity of bleomycin in lung cancer cells, indicating its potential role in cancer therapy (Polischouk et al., 2007).

  • Endocrinological Studies : It has been found to inhibit glucose-stimulated insulin release and other insulin-stimulating agents in pancreatic islets, highlighting its potential in diabetes research (Gagliardino et al., 1980).

  • Antiviral Research : Phenothiazines like chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine possess anti-viral activity towards different types of viruses, offering a potential avenue for antiviral therapies (Otręba et al., 2020).

  • Antifungal and Antibacterial Activities : The compound and its derivatives have shown efficacy against various fungal and bacterial pathogens, suggesting its potential in developing new antimicrobial agents (Vitale et al., 2007; Sharma et al., 2001).

  • Cell Death Mechanisms : Phenothiazine derivatives can induce mitochondrial swelling and permeability transition, which is crucial for understanding their mechanism of inducing cell death (Cruz et al., 2010).

  • Applications in Chemistry : Phenothiazine cruciform fluorophores are being explored for use in array-type sensory applications for metal cations, indicating its potential in chemical sensing technologies (Hauck et al., 2007).

Safety And Hazards

2-(Trifluoromethyl)phenothiazine may form combustible dust concentrations in air and is harmful if swallowed . It is advised to wash face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product .

Future Directions

The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . This suggests that 2-(Trifluoromethyl)phenothiazine and its derivatives could have potential applications in the development of new drugs .

properties

IUPAC Name

2-(trifluoromethyl)-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NS/c14-13(15,16)8-5-6-12-10(7-8)17-9-3-1-2-4-11(9)18-12/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGYJVASTMCSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059050
Record name 10H-Phenothiazine, 2-(trifluoromethyl)-
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Molecular Weight

267.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-(Trifluoromethyl)phenothiazine

CAS RN

92-30-8
Record name 2-(Trifluoromethyl)-10H-phenothiazine
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Record name Trifluoromethylphenothiazine
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Record name 2-(Trifluoromethyl)phenothiazine
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Record name 10H-Phenothiazine, 2-(trifluoromethyl)-
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Record name 10H-Phenothiazine, 2-(trifluoromethyl)-
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Record name 2-trifluoromethylphenothiazine
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Record name 2-TRIFLUOROMETHYLPHENOTHIAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
294
Citations
D Addla, A Jallapally, D Gurram, P Yogeeswari… - Bioorganic & medicinal …, 2014 - Elsevier
Molecular hybridization is an emerging structural modification tool to design molecules with better pharmacophoric properties. A series of novel 2-(trifluoromethyl)phenothiazine-1,2,3-…
Number of citations: 55 www.sciencedirect.com
HL Yale, F Sowinski, J Bernstein - Journal of the American …, 1957 - ACS Publications
The thionation of 3-(trifluoromethyl)-diphenvlamine has yielded 2-and 4-(trifluoromethyl)-phenothiazine. These two nuclei have been allowed to react with various dialkylaminoalkyl …
Number of citations: 55 pubs.acs.org
A Poła, A Palko-Łabuz, K Środa-Pomianek - Molecules, 2021 - mdpi.com
Phenothiazines are known as synthetic antipsychotic drugs that exhibit a wide range of biological effects. Their properties result from the structure and variability of substituents in the …
Number of citations: 1 www.mdpi.com
DW Phelps, AW Cordes - Journal of Heterocyclic Chemistry, 1976 - Wiley Online Library
The structure of 2‐(trifluoromethyl)phenothiazine, C 13 H 8 NSF 3 , was determined by single crystal X‐ray diffraction. The molecule crystallizes in space group P2 1 2 1 2 1 , with a = …
Number of citations: 11 onlinelibrary.wiley.com
HL Yale, F Sowinski - Journal of the American Chemical Society, 1960 - ACS Publications
A series of 2-(trifluoromethyl)-phenothiazines carrying a 4-substituted-l-piperazinylpropyl side chain in the 10-position are described. The 4-substituents include H-, CH3-, HOCH2CH2-, …
Number of citations: 36 pubs.acs.org
A Roe, WF LITTLE - The Journal of Organic Chemistry, 1955 - ACS Publications
The preparation of fluorine-containing phenothiazines was of interest from several points of view, including evaluation of their use as antioxidants in lubri-cating oils of the type used in …
Number of citations: 42 pubs.acs.org
K Florey, AR Restivo - The Journal of Organic Chemistry, 1958 - ACS Publications
The zinc salt of 2-amino-4-(trifluoromethyl) benzenethiol reacted with 2, 4-dinitrochlorobenzene to give 2-amino-4-(trifluoromethyl)-2', 4'-dinitrodiphenylsulfide. The formamido derivative …
Number of citations: 14 pubs.acs.org
S Bhardwaj, J Teotia, I Rathi, D Teotia… - Materials Today …, 2023 - Elsevier
For the current study, the electronic absorption spectrum of 2-(Trifluoromethyl) phenothiazine (2-TFMPTZ) is obtained experimentally and computationally from 200 to 400 nm in three …
Number of citations: 0 www.sciencedirect.com
S Shibanoki, T Kubo, K Ishikawa - Journal of Chromatography B …, 1986 - Elsevier
(First received September 18th, 1985; revised manuscript received November 6th, 1985) lo-[3-(3-Hydroxypyrrolidinyl) propyl]-2-trifluoromethyl phenothiazine hydrochloride (E-0663, I) is …
Number of citations: 5 www.sciencedirect.com
HL Yale, AI Cohen, F Sowinski - Journal of Medicinal Chemistry, 1963 - ACS Publications
A number of esters of 4-j3-[2-(tnfluoromethyl)-phenothiazm-10-yl] propyl|-l-piperazineethanol have been prepared with triethylaeetip, heptanoic, decanoic, undecylenie, stearic, 8-…
Number of citations: 19 pubs.acs.org

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